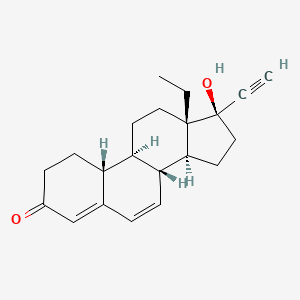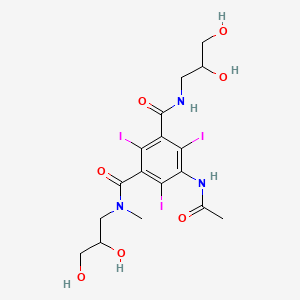
Desmethoxy Iopromide
Übersicht
Beschreibung
Desmethoxy Iopromide is a derivative of iopromide, an iodinated contrast agent commonly used in medical imaging. It is known for its high iodine content, which makes it effective in enhancing the contrast of images in radiographic procedures. This compound is specifically designed to be less persistent in the environment compared to its parent compound, iopromide .
Wirkmechanismus
Target of Action
Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .
Mode of Action
This compound, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .
Biochemical Pathways
It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes
Pharmacokinetics
Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of this compound. Furthermore, the storage conditions of this compound can impact its stability .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Desmethoxy Iopromide are not well-studied. It is known that Iopromide, the parent compound from which this compound is derived, interacts with various biomolecules in the body. Iopromide is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations
Cellular Effects
It is known that Iopromide, the parent compound, can have several serious adverse effects, including cardiac events, thromboembolism, and hypersensitivity reactions
Molecular Mechanism
It is known that Iopromide, the parent compound, functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs
Temporal Effects in Laboratory Settings
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Dosage Effects in Animal Models
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Metabolic Pathways
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Transport and Distribution
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Subcellular Localization
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Vorbereitungsmethoden
Desmethoxy Iopromide is synthesized through a demethoxylation reaction of iopromide. The process involves reacting iopromide with iodoethane under alkaline conditions to remove the methoxy group, resulting in this compound . Industrial production methods focus on optimizing yield and purity, often involving crystallization steps to remove impurities .
Analyse Chemischer Reaktionen
Desmethoxy Iopromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can modify the iodine atoms, potentially altering the compound’s imaging properties.
Substitution: Substitution reactions, particularly involving the iodine atoms, can lead to the formation of different iodinated derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Desmethoxy Iopromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of iodinated contrast agents in various chemical reactions.
Biology: Researchers use it to investigate the biological effects of iodinated compounds, particularly their interactions with biological tissues.
Medicine: It serves as a contrast agent in radiographic imaging, helping to visualize internal structures in the body.
Industry: This compound is used in the development of new imaging agents and in environmental studies to understand the fate of iodinated compounds in wastewater
Vergleich Mit ähnlichen Verbindungen
Desmethoxy Iopromide is compared with other iodinated contrast agents such as:
Iopromide: The parent compound, known for its high iodine content and effectiveness in imaging.
Iohexol: Another non-ionic, water-soluble contrast agent with similar imaging properties.
Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.
Iomeprol: Used for its high imaging quality and safety profile
This compound is unique in its reduced environmental persistence and specific chemical properties that make it suitable for various research and medical applications .
Eigenschaften
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSPRUWTHXRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675800 | |
| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-28-2 | |
| Record name | Desmethoxy iopromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHOXY IOPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



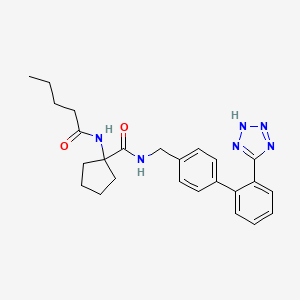
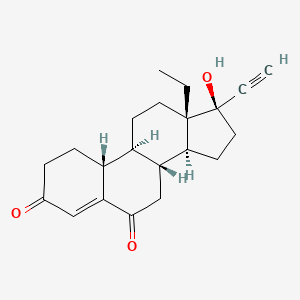
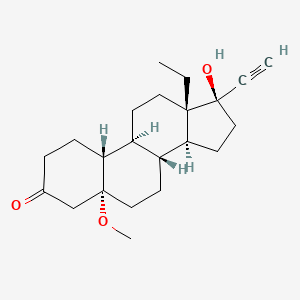

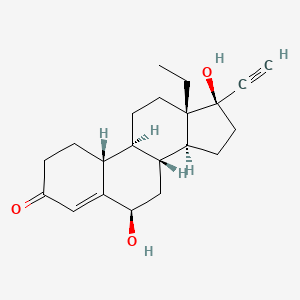

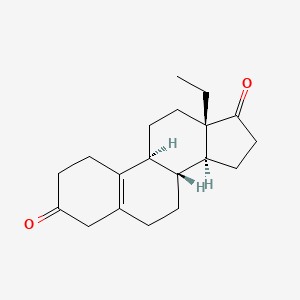
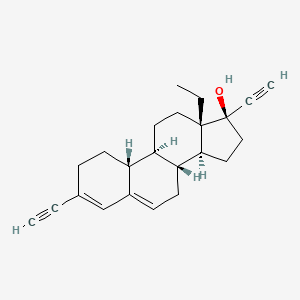
![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
